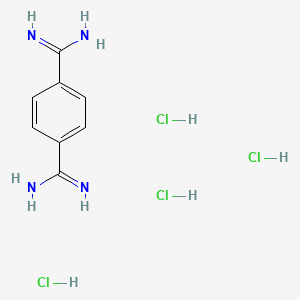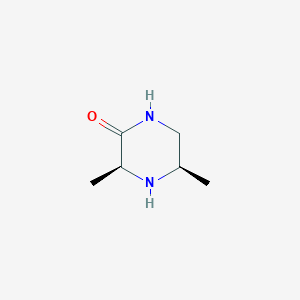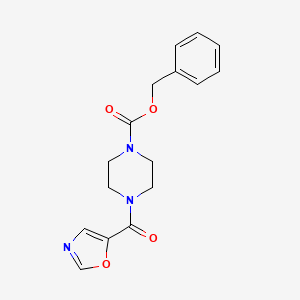
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate is an organic compound with a complex structure that includes a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate typically involves multiple steps, including the formation of the tetrahydropyran ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Amination and Esterification: Introduction of the amino group and esterification to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and ester groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate: shares similarities with other compounds containing tetrahydropyran rings and amino groups.
Uniqueness
- The unique structural features of this compound, such as the specific stereochemistry and functional groups, distinguish it from other similar compounds. These features can influence its reactivity and potential applications.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 2-amino-2-[(2R,6S)-2,6-dimethyloxan-4-yl]acetate |
InChI |
InChI=1S/C10H19NO3/c1-6-4-8(5-7(2)14-6)9(11)10(12)13-3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8?,9? |
InChI Key |
ATTLKRBHQFKKPL-QPIHLSAKSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)C(C(=O)OC)N |
Canonical SMILES |
CC1CC(CC(O1)C)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)





![5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)






